molecular formula C11H14N2O4S B2833949 1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide CAS No. 951399-50-1

1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide

Cat. No.: B2833949
CAS No.: 951399-50-1
M. Wt: 270.3
InChI Key: IZXQTMJHDPXALF-UHFFFAOYSA-N
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Description

1-Cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide (CAS 951399-50-1) is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.30 g/mol . This research chemical is offered with a purity of 95% and is provided as a solid that should be stored at room temperature . The compound features a methanesulfonamide core substituted with a cyano group and a 3,4-dimethoxybenzyl group, a structure that places it within the sulfonamide class known for broad applications in medicinal and synthetic chemistry . Sulfonamide derivatives are frequently investigated as key building blocks for therapeutic molecules and are known to exhibit a range of pharmacological activities . Patent literature indicates that structurally related sulfonamide compounds are studied as potent Nav1.7 sodium channel inhibitors for the treatment of various pain conditions, including neuropathic pain and inflammatory pain . This suggests its potential value in early-stage research for developing novel analgesic agents. This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal use. Researchers should consult the safety data sheet (MSDS) prior to use and handle the material with appropriate precautions in a controlled laboratory setting .

Properties

IUPAC Name

1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-16-10-4-3-9(7-11(10)17-2)8-13-18(14,15)6-5-12/h3-4,7,13H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXQTMJHDPXALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the methanesulfonamide group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone, amine, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

The compound 1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide , identified by its CAS number 951399-50-1, is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and lung cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited tumor growth in xenograft models of breast cancer, showing a reduction in tumor volume by approximately 40% compared to control groups .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Sulfonamides are known to interfere with bacterial folate synthesis, and this derivative has shown activity against both Gram-positive and Gram-negative bacteria.

Case Study:
Research published in Antimicrobial Agents and Chemotherapy highlighted that this compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is growing interest in the anti-inflammatory effects of sulfonamide derivatives. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines.

Case Study:
A recent investigation found that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Table 2: Proposed Mechanisms of Action

ActivityProposed Mechanism
AnticancerInhibition of cell cycle progression and induction of apoptosis
AntimicrobialInhibition of dihydropteroate synthase
Anti-inflammatorySuppression of NF-kB signaling pathway

Mechanism of Action

The mechanism of action of 1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the methanesulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying cellular processes and developing new therapeutic strategies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Methanesulfonamide Derivatives

The following table compares 1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide with structurally related compounds, emphasizing substituent variations, molecular properties, and inferred functional differences.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) -CN, 3,4-dimethoxyphenylmethyl C₁₂H₁₅N₂O₄S 307.33* High lipophilicity (due to dimethoxy groups); potential enzyme inhibition via sulfonamide .
1-[2-(aminomethyl)phenyl]-N-(3,4-difluorophenyl)methanesulfonamide -NH₂CH₂-phenyl, 3,4-difluorophenyl C₁₄H₁₄F₂N₂O₂S 312.33 Enhanced hydrogen-bonding capacity (amine group); fluorinated aryl improves metabolic stability.
N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide -OH, -CH₂NHCH₃ on phenyl ring C₁₁H₁₈N₂O₃S 282.34 Polar functional groups (hydroxyl, methylamino) may enhance solubility but reduce bioavailability.
2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid derivatives Triazole ring, thioacetic acid, 3,4-dimethoxyphenyl Varies Varies Predicted low acute toxicity (GUSAR model); ester derivatives explored for drug-like properties.

*Calculated molecular weight based on formula.

Structural and Functional Insights

  • Aryl Substitutions : The 3,4-dimethoxyphenyl group confers higher lipophilicity than fluorinated or hydroxylated aryl groups (e.g., in and ), which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

1-Cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₄N₂O₃S
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 65836-72-8

The compound features a methanesulfonamide group attached to a cyano and a dimethoxyphenyl moiety, which are crucial for its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, particularly in inhibiting various enzymes and affecting cancer cell viability.

Enzyme Inhibition

Research indicates that compounds with similar structures to this compound can inhibit key metabolic enzymes. For example, related methanesulfonamide derivatives have shown significant inhibition of HMG-CoA reductase, an important enzyme in cholesterol biosynthesis. The most potent analogs in these studies exhibited IC50 values significantly lower than established drugs like lovastatin .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro and in vivo studies:

  • In Vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives showed IC50 values ranging from 30 to 90 μM against pancreatic cancer cell lines (PaCa2 and Panc1) when tested for cell viability .
  • In Vivo Studies : In animal models, these compounds have been reported to significantly impair tumor growth without causing overt toxicity. For example, daily treatment with related compounds led to reduced tumor size in xenograft models .

Case Studies and Research Findings

Several studies have directly or indirectly assessed the biological activity of compounds related to this compound:

StudyCompound TestedKey FindingsReference
Study 1Methanesulfonamide derivativesSignificant HMG-CoA reductase inhibition (IC50 = 11 nM)
Study 2Benzamide derivativesPotent HDAC inhibition; induced apoptosis in SKM-1 cells
Study 3DKM 2-93 (related compound)Impaired tumor growth in PaCa2 cells (IC50 = 90 μM)

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the methanesulfonamide group plays a critical role in interacting with specific enzymes involved in cancer metabolism and proliferation. The presence of the cyano group may enhance the compound's ability to penetrate cellular membranes or alter its binding affinity for target sites.

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